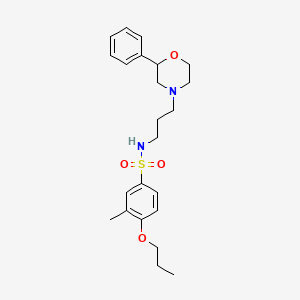

![molecular formula C15H16N6O2 B2538143 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034286-63-8](/img/structure/B2538143.png)

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide" is a heterocyclic compound that appears to be related to the class of substances explored in the provided papers. These papers discuss the synthesis and properties of various heterocyclic compounds, which are organic chemical compounds that contain a ring structure composed of at least one atom other than carbon. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of related heterocyclic systems often involves the use of reagents that can facilitate the formation of the desired fused ring structures. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate is used as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid, leading to derivatives of various pyrimidine and pyrazine structures . Similarly, this reagent reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding benzoylamino substituted derivatives . Another synthesis route involves the transformation of hippuric acid into 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone, followed by hydrolysis to yield methyl 2-benzoylamino-3-oxobutanoate, which can be further treated to produce pyrazolone derivatives . These methods highlight the versatility of dimethylamino and benzoylamino groups in constructing complex heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of various functional groups attached to a ring system that includes nitrogen atoms. The presence of nitrogen atoms within the ring structure can significantly influence the electronic properties of the molecule, which in turn affects its reactivity and potential biological activity. The papers describe the synthesis of compounds with pyrimidine, pyrazine, and triazole rings, which are known for their diverse chemical behavior and utility in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is largely determined by the functional groups present and the nature of the ring system. For example, the use of phosphoryl chloride in cold dimethylformamide can convert amino triazole carboxamides into dimethylaminomethyleneamino carbonitriles, which can undergo further cyclization to form triazolopyrimidines, a class of compounds with potential biological activity . The ability to undergo cyclization and form stable ring structures is a key feature of these compounds, allowing for the creation of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds such as solubility, melting point, and stability are influenced by their molecular structure. The presence of substituents like the dimethylamino group can affect the compound's basicity, while the benzoylamino group can influence its acidity and hydrogen bonding capability. These properties are crucial when considering the compound's potential applications, especially in pharmaceuticals where solubility and stability are important for drug formulation .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research in this area often explores the synthesis of novel compounds incorporating pyrazine and triazole rings. For instance, Abdel‐Aziz et al. (2008) detailed the synthesis of new pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds showed moderate antibacterial and antifungal effects, indicating potential applications in developing antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of triazolo and pyrazine derivatives. For example, a study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives linked to a triazinone moiety, investigating their antibacterial and antifungal activities. The research indicated that these compounds possess significant antimicrobial properties, suggesting their utility in designing new antimicrobial agents (Hassan, 2013).

Mechanism of Action

Target of Action

The primary target of the compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in cellular growth and survival, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with c-Met kinase affects the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting c-Met kinase, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, indicating a potent effect .

Future Directions

properties

IUPAC Name |

4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVPKFLCJXMVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)